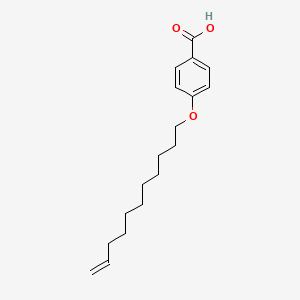

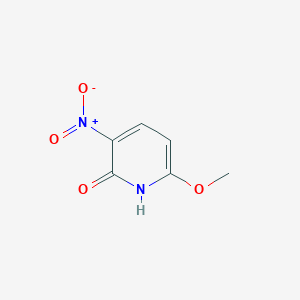

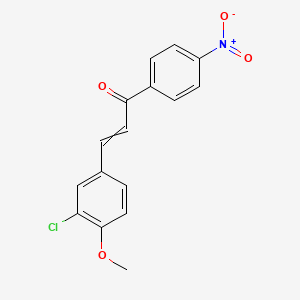

![molecular formula C8H8N4O3 B1307295 (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid CAS No. 842972-52-5](/img/structure/B1307295.png)

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Drug Discovery and Pharmaceutical Applications

The triazole ring, a core component of this compound, is known for its stability and presence in many pharmaceuticals. The 1,2,3-triazoles, in particular, are used in drug discovery due to their high chemical stability and ability to mimic peptide bonds. They are found in anticonvulsant drugs like Rufinamide and antibiotics such as Cefatrizine . The structural features of (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid could potentially be exploited in the development of new therapeutic agents.

Organic Synthesis

In organic chemistry, the triazole moiety is utilized for its organocatalytic properties. It can participate in various synthetic pathways, including [3+2]-cycloaddition reactions, which are pivotal in constructing complex molecular architectures . This compound could serve as a versatile intermediate in synthesizing novel organic molecules with potential applications in medicinal chemistry.

Supramolecular Chemistry

Triazoles are known for their hydrogen bonding ability, which is essential in supramolecular chemistry for creating complex structures. The compound could be used to design novel supramolecular assemblies that have applications in molecular recognition and self-assembly processes .

Material Science

The thermal stability and robustness of the triazole ring make it suitable for applications in material science. Compounds with triazole units are used in creating polymers and coatings that require high thermal resistance and chemical inertness. The subject compound could contribute to the development of new materials with enhanced properties .

Energetic Materials

Triazole derivatives are explored for their potential as energetic materials due to their good thermal stabilities and detonation properties. The compound (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid could be investigated for use in propellants or explosives where stability and energy content are critical .

Mecanismo De Acción

Target of Action

Similar compounds, such as pyridazine derivatives, have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

It’s known that similar compounds, such as pyridazine derivatives, interact with their targets to induce a wide range of pharmacological activities .

Biochemical Pathways

Similar compounds, such as pyridazine derivatives, have been shown to affect various biochemical pathways .

Pharmacokinetics

The average mass of a similar compound, 6-(3-methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine, is 217270 Da .

Result of Action

Similar compounds, such as pyridazine derivatives, have been shown to induce a wide range of pharmacological activities .

Action Environment

The density of a similar compound, 1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid, is 15±01 g/cm3 .

Propiedades

IUPAC Name |

2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c1-5-9-10-6-2-3-7(11-12(5)6)15-4-8(13)14/h2-3H,4H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCQVTVNOBIRIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)